![molecular formula C23H23FN4O4S B4062002 N-benzyl-5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4062002.png)
N-benzyl-5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline
Overview
Description
N-benzyl-5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline, also known as BFNPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BFNPA is a piperazine derivative that has been shown to exhibit promising results in various preclinical studies.
Scientific Research Applications
Antimicrobial and Antiurease Activities
Compounds structurally similar to N-benzyl-5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 7-aminocephalosporanic acid, incorporating sulfonylamino moieties, have shown good to moderate antimicrobial activity against various microorganisms, including moderate anti-urease activity in certain compounds (Başoğlu et al., 2013). Another study synthesized fluoro-substituted sulphonamide benzothiazole compounds, which were screened for anti-microbial activity, suggesting the pharmacological potential of these molecules (Jagtap et al., 2010).
Enzyme Inhibition
The structural elements present in N-benzyl-5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline have been utilized in the design of enzyme inhibitors. A study on acridine and bis acridine sulfonamides showed effective inhibitory activity against carbonic anhydrase isoforms, indicating the potential for the development of therapeutic agents targeting specific enzymes (Ulus et al., 2013).
Chemical Synthesis and Analytical Applications
Compounds with structural similarities to N-benzyl-5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline have been used as precursors or intermediates in chemical synthesis, demonstrating their utility in creating novel molecules with potential biological activities. For instance, the amidation of alcohols catalyzed by phosphotungstic acid has been explored, showcasing the versatility of these compounds in organic synthesis (Wang et al., 2008). Additionally, novel derivatization reagents for liquid chromatography, based on benzoxadiazole moieties similar to those in the target compound, have been developed for analytical applications (Uchiyama et al., 2001).
properties
IUPAC Name |
N-benzyl-5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4S/c24-19-6-9-21(10-7-19)33(31,32)27-14-12-26(13-15-27)20-8-11-23(28(29)30)22(16-20)25-17-18-4-2-1-3-5-18/h1-11,16,25H,12-15,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBXOOPAOLESQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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